4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline
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Overview
Description
4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline typically involves the condensation of 5,6-dimethylbenzoxazole with N,N-diethylaniline under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(5,7-dimethylbenzo[d]oxazol-2-yl)aniline: A similar compound with a chlorine substitution.
5,6-Dimethylbenzo[d]oxazol-2(3H)-one: Another benzoxazole derivative with different substituents.
Uniqueness
4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline is unique due to its specific substitution pattern and the presence of the N,N-diethylaniline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N,N-diethylaniline |
InChI |
InChI=1S/C19H22N2O/c1-5-21(6-2)16-9-7-15(8-10-16)19-20-17-11-13(3)14(4)12-18(17)22-19/h7-12H,5-6H2,1-4H3 |
InChI Key |
LCMOXCFPDDARDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C |
Origin of Product |
United States |
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